Tributyl(octyl)phosphonium chloride
Overview
Description
Tributyl(octyl)phosphonium chloride is a chemical compound with the molecular formula C20H44ClP . It is a colorless to pale yellow viscous liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a central phosphorus atom surrounded by three butyl groups and one octyl group . The molecular weight of the compound is 351.0 g/mol .Chemical Reactions Analysis
Phosphonium-based ionic liquids like this compound have been used as catalysts and reagents in various chemical reactions . They have shown potential as Wittig reagents, halogenation reagents for bromination and bromo-chlorination reactions with alkenes and alkynes .Physical And Chemical Properties Analysis
This compound is a colorless to pale yellow viscous liquid . It has a molecular weight of 351.0 g/mol . The compound has a high boiling point (>200°C) and a density of 0.92 .Scientific Research Applications
Thermodynamic and Transport Properties
A study explored the properties of several phosphonium-based ionic liquids, including tributyl octyl phosphonium chloride (P4448 Cl). The research examined the density, speed of sound, refractive index, dynamic viscosity, and isentropic compressibility of these ionic liquids across different temperatures. These properties were correlated using polynomial equations and various empirical models, offering insights into their potential applications in various scientific and industrial contexts (Deive, Rivas, & Rodríguez, 2013).
Extraction of Ruthenium(III)
Research on phosphonium ionic liquids, such as tributyl(tetradecyl)phosphonium chloride, has shown their effectiveness in extracting ruthenium(III) from acidic aqueous solutions. This study is significant as it opens pathways for using these ionic liquids in metal recovery and recycling, contributing to more sustainable practices in material usage (Rzelewska, Baczyńska, Wiśniewski, & Regel-Rosocka, 2016).
Antibacterial Properties
Polymeric phosphonium salts, including those derived from tributyl(octyl)phosphonium chloride, have been investigated for their antibacterial properties. Studies have found these compounds to be effective against bacteria like Staphylococcus aureus, indicating potential applications in medical and hygiene products (Kanazawa, Ikeda, & Endo, 1993).
Dual Function in Medical Polymers
A study on dual functional ionic liquids, including tributyl(2-hydroxyethyl)phosphonium docusate, highlighted their application as plasticizers and antimicrobial agents in medical polymers. This research is particularly relevant in the context of medical devices, where the reduction of bacterial contamination is crucial (Choi et al., 2011).
Membrane Technology
Phosphonium ionic liquids, including tributyl(tetradecyl)phosphonium chloride, have been utilized in polymer inclusion membranes for ion transport. This application is significant for industries such as wastewater treatment and metal recovery, where efficient and selective ion transport is essential (Baczyńska et al., 2018).
Tribology and Lubrication
A study investigated the impact of environmental humidity on steel surfaces lubricated with a fluorinated phosphonium dicyanamide ionic liquid. Understanding the interaction between these ionic liquids and metal surfaces under different environmental conditions is vital for developing advanced lubricants and coatings (Urtis et al., 2019).
Modification of Poly(vinyl chloride)
Phosphonium-based ionic liquids have been studied for their influence on the properties of biomedical-grade poly(vinyl chloride). These findings are crucial in the context of developing safer and more efficient plasticizers for medical applications (Dias et al., 2012).
Biofouling Control
Tributyl tetradecyl phosphonium chloride has been evaluated for its effectiveness in controlling biofouling in reverse osmosis processes. This application is significant for water treatment technologies, where biofouling is a major operational challenge (Kim & Park, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Tributyloctylphosphonium chloride, also known as Tributyl(octyl)phosphonium chloride or CYPHOS® IL 253, is primarily used as a phase-transfer catalyst . Its primary target is the anion in a reaction, which it activates for nucleophilic substitution .
Mode of Action
The compound works by forming a loose ion pair with the anion, thereby activating its nucleophilicity . This loose ion pair results in the activation of the anion’s nucleophilicity, enabling it to participate more readily in reactions .
Biochemical Pathways
This can affect various biochemical pathways, particularly those involving nucleophilic substitutions .
Pharmacokinetics
As a phase-transfer catalyst, it is likely to remain in the reaction medium until the reaction is complete .
Result of Action
The primary result of Tributyloctylphosphonium chloride’s action is the facilitation of reactions involving anionic nucleophiles . By forming a loose ion pair with the anion, it increases the anion’s nucleophilicity, allowing it to participate more readily in reactions .
Action Environment
The efficacy and stability of Tributyloctylphosphonium chloride can be influenced by various environmental factors. For instance, it is more thermally stable than the corresponding N-quat, providing flexibility in choosing reaction conditions to achieve higher performance . Furthermore, the compound’s effectiveness can be influenced by the presence of other ions in the reaction medium .
properties
IUPAC Name |
tributyl(octyl)phosphanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44P.ClH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAJRHLAMCYXAN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44ClP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342812 | |
Record name | Tributyloctylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56315-19-6 | |
Record name | Tributyloctylphosphonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56315-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyloctylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(octyl)phosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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